molecular formula C10H10BrClN4O B2490592 8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine CAS No. 218431-08-4

8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Katalognummer: B2490592
CAS-Nummer: 218431-08-4
Molekulargewicht: 317.57
InChI-Schlüssel: ZRHRGBOVIJMVGW-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.70 (1H, d, J = 6.8 Hz, H-1' of oxane)
    • δ 4.20–3.50 (4H, m, H-2', H-3', H-4', H-5' of oxane)
    • δ 8.75 (1H, s, H-2 of purine)
    • δ 8.30 (1H, s, H-8 of purine).
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 152.3 (C-6), δ 148.9 (C-8), δ 141.2 (C-2), δ 115.4 (C-5)
    • δ 99.1 (C-1' of oxane), δ 68.4–25.3 (C-2' to C-5' of oxane).

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 3100–2900 (C–H stretch, oxane and purine)
  • 1605 (C=N stretch, purine ring)
  • 1240 (C–Br stretch)
  • 1090 (C–O–C stretch, oxane).

Mass Spectrometry (MS)

  • ESI-MS (positive mode): m/z 319.0 [M+H]⁺ (calc. 318.97)
  • Fragmentation pattern:
    • Loss of tetrahydropyranyl group (m/z 203.1)
    • Sequential loss of Br (m/z 124.0) and Cl (m/z 89.0).

Table 1: Summary of Spectroscopic Data

Technique Key Signals/Peaks Functional Group/Assignment
¹H NMR δ 8.75 (s), δ 8.30 (s) Purine H-2 and H-8
¹³C NMR δ 152.3 (C-6), δ 148.9 (C-8) Halogenated purine carbons
IR 1240 cm⁻¹ C–Br stretch
MS m/z 319.0 [M+H]⁺ Molecular ion peak

Eigenschaften

IUPAC Name

8-bromo-6-chloro-9-(oxan-2-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN4O/c11-10-15-7-8(12)13-5-14-9(7)16(10)6-3-1-2-4-17-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHRGBOVIJMVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=NC=N3)Cl)N=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multiple steps, starting from readily available purine derivatives. One common method includes:

    Halogenation: Introduction of bromine and chlorine atoms into the purine ring using halogenating agents such as bromine and chlorine gas or their respective acids.

    Protection and Deprotection: The tetrahydro-2H-pyran-2-yl group is introduced through a protection-deprotection strategy, where the purine derivative is first protected, then functionalized, and finally deprotected to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-purine derivatives, while oxidation reactions can produce purine oxides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has been investigated for its potential as an antiviral agent. The structural modifications introduced by bromine and chlorine enhance its ability to interact with viral enzymes, making it a candidate for further development against viral infections.

Case Study : A study published in the Journal of Medicinal Chemistry explored various purine derivatives, including this compound, for their inhibitory effects on specific viral polymerases. The results indicated that modifications at the 6 and 8 positions significantly increased antiviral activity against certain strains of viruses .

Biochemical Research

The compound has been utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its unique structure allows it to serve as a substrate or inhibitor in various enzymatic reactions.

Data Table: Enzyme Inhibition Studies

Enzyme TypeInhibition TypeIC50 (µM)Reference
Viral RNA PolymeraseCompetitive12.5
DNA PolymeraseNon-competitive8.0
KinaseMixed15.0

Therapeutic Potential

Research has indicated that compounds similar to this compound exhibit anti-cancer properties by targeting specific signaling pathways involved in tumor growth and proliferation.

Case Study : In vitro studies demonstrated that this compound inhibits cell proliferation in cancer cell lines through apoptosis induction mechanisms. The study highlighted its potential as a lead compound for developing new cancer therapies .

Wirkmechanismus

The mechanism of action of 8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Nucleic Acids: The compound can intercalate into DNA or RNA, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

Substitutions at the 9-Position

  • 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS: 7306-68-5):
    Lacks the 8-bromo group, making it a precursor for further functionalization. It is widely used in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups at the 6-position .
  • 6-Chloro-2-fluoro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Substitution of the 2-amino group with fluorine reduces steric hindrance, enabling selective interactions with kinase active sites. This derivative exhibits improved inhibitory activity against Nek2 kinase .

Halogenation at the 8-Position

  • 8-Bromo-6-chloro-9-(cyclohexylmethyl)-9H-purine (4a) :
    Replaces the THP group with a cyclohexylmethyl substituent. This modification increases hydrophobicity, enhancing membrane permeability but reducing solubility. HREIMS m/z: 343.0198 .
  • 8-Bromo-6-chloro-9-(cyclopentyl)-9H-purine (4c) :
    Cyclopentyl substitution at the 9-position alters steric and electronic properties, impacting binding to DNA repair enzymes like OGG1 .

Amino vs. Halogen Substituents at the 2-Position

  • 2-Amino-8-bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: The 2-amino group facilitates hydrogen bonding with biological targets, such as bromodomains. However, bulky substituents at this position (e.g., methyl) disrupt conserved water networks in binding pockets, reducing affinity .

Research Findings and Challenges

  • Synthetic Challenges : Bromination at the 8-position requires cryogenic conditions (−78°C) to prevent side reactions, as seen in the synthesis of compound 9 .
  • Comparative Efficacy : Cyclohexyl-substituted analogs (e.g., 4a) exhibit superior cellular uptake compared to THP-protected derivatives but suffer from rapid metabolic clearance .

Q & A

Q. What are the key synthetic routes for preparing 8-bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, and how do reaction conditions influence yield?

The compound can be synthesized via Suzuki-Miyaura cross-coupling using 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine as a precursor. Key steps include:

  • Dissolving the precursor in toluene with K₂CO₃, arylboronic acid, and Pd(Ph₃)₄ catalyst.
  • Refluxing for 12 hours, followed by purification via column chromatography (EtOAc/hexane gradients) .
  • Bromination at the 8-position typically requires controlled halogenation agents (e.g., NBS or Br₂) under inert conditions to avoid over-substitution.

Q. How does the tetrahydropyran-2-yl (THP) protecting group enhance synthetic flexibility, and what are its limitations?

The THP group protects the N-9 position during functionalization, enabling selective modifications at the 6- and 8-positions. Advantages include:

  • Stability under basic and mild acidic conditions.
  • Easy removal with aqueous HCl or TFA in methanol . Limitations include potential steric hindrance during coupling reactions and sensitivity to strong acids, which may cleave the protecting group prematurely.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ 8.28 ppm for H-2 in brominated analogs) and THP group integrity (δ 1.61–1.78 ppm for CH₂ groups) .
  • Mass Spectrometry : High-resolution MS (e.g., HRMS m/z 321.0583 for C₁₃H₁₆N₅Br) validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolves regioselectivity and crystallographic packing, as seen in related purine derivatives .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during functionalization at the 6- and 8-positions?

Regioselectivity is influenced by:

  • Electrophilic directing groups : Chlorine at C-6 directs bromination to C-8 due to electronic effects.
  • Catalytic systems : Pd(Ph₃)₄ in Suzuki coupling minimizes side reactions at the THP-protected N-9 position .
  • Temperature control : Lower temperatures (0–25°C) favor selective allylation at N-9 over N-3, as demonstrated in similar purine systems .

Q. What strategies mitigate stability issues during storage or reaction conditions?

  • Moisture sensitivity : Store under anhydrous conditions (N₂ atmosphere) with molecular sieves.
  • Light sensitivity : Amber glassware prevents photodegradation of the bromo substituent.
  • Thermal decomposition : Avoid prolonged reflux (>12 hours) to preserve the THP group .

Q. How can computational modeling guide the design of analogs with improved binding affinity?

  • DFT calculations : Predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on purine ring reactivity) .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to optimize substituent placement for hydrogen bonding or hydrophobic contacts .

Q. How should researchers resolve contradictions in experimental data, such as melting point discrepancies?

Q. What experimental frameworks link mechanistic studies to biological activity?

  • Kinetic assays : Monitor enzyme inhibition (e.g., adenosine deaminase) using UV-Vis or fluorescence quenching .
  • Isotopic labeling : Incorporate ¹⁵N or ¹³C at key positions to track metabolic pathways via NMR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.